Methyl 3-(2-amino-1-hydroxypropan-2-yl)benzoate;hydrochloride is a selective antagonist for the 5-HT4 receptor. [] It is classified as a research tool for studying the role of the 5-HT4 receptor in various physiological processes. [] This compound is not intended for use as a drug in humans or animals.
Methyl 3-(2-amino-1-hydroxypropan-2-yl)benzoate; hydrochloride is a chemical compound recognized for its potential applications in medicinal chemistry. This compound is characterized by the presence of both amino and hydroxyl functional groups on the same carbon atom, which enhances its versatility in various chemical and biological contexts. It is classified as an amino acid derivative and is often utilized in drug development and synthesis.
Methyl 3-(2-amino-1-hydroxypropan-2-yl)benzoate; hydrochloride falls under the category of pharmaceutical compounds due to its potential therapeutic properties. It is particularly relevant in the fields of medicinal chemistry, organic synthesis, and biochemistry.
The synthesis of methyl 3-(2-amino-1-hydroxypropan-2-yl)benzoate; hydrochloride typically involves several key steps:
The reaction conditions, including temperature, solvent choice, and catalyst concentration, are critical for optimizing yield and purity. Typically, reflux conditions are employed during esterification to ensure complete conversion.
The molecular formula of methyl 3-(2-amino-1-hydroxypropan-2-yl)benzoate; hydrochloride is C11H15ClN2O3, indicating a complex structure with multiple functional groups. The InChI representation for this compound is:
The compound exhibits a molecular weight of approximately 248.70 g/mol. Its structural uniqueness arises from the positioning of the amino and hydroxyl groups on adjacent carbon atoms within the propanoyl chain, allowing for diverse chemical reactivity.
Methyl 3-(2-amino-1-hydroxypropan-2-yl)benzoate; hydrochloride can participate in various chemical reactions due to its functional groups:
The reactivity of this compound can be harnessed in synthetic pathways to develop new pharmaceuticals or biologically active molecules.
The mechanism of action for methyl 3-(2-amino-1-hydroxypropan-2-yl)benzoate; hydrochloride primarily involves interactions at the molecular level:
Research indicates that compounds with similar structures often exhibit significant biological activity due to their ability to interact with key molecular targets involved in disease processes .
Methyl 3-(2-amino-1-hydroxypropan-2-yl)benzoate; hydrochloride typically presents as a white crystalline solid. Its melting point and solubility characteristics are crucial for formulation in pharmaceutical applications.
Key chemical properties include:
Methyl 3-(2-amino-1-hydroxypropan-2-yl)benzoate; hydrochloride has potential applications in various scientific fields:
This compound's unique structural features enable it to serve as a versatile tool in both academic research and industrial applications within pharmaceuticals and biochemistry .
The synthesis of methyl 3-(2-amino-1-hydroxypropan-2-yl)benzoate hydrochloride initiates with strategic esterification of the benzoic acid precursor. Two principal methodologies dominate: acid-catalyzed Fischer esterification and carbodiimide-mediated coupling. Fischer esterification employs methanol as both solvent and reactant, with concentrated sulfuric acid (2-5 mol%) catalyzing the reaction at reflux (65-70°C) for 8-12 hours. While cost-effective, this method risks dehydration of the sensitive β-amino alcohol moiety, reducing yields to 65-75% [1] [8].
Superior results are achieved via Steglich esterification using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane at 0-5°C. This method proceeds with 85-92% yield and minimal epimerization due to near-ambient temperatures [2]. Critical to success is the sequential addition protocol: the carboxylic acid substrate is dissolved in DCM, cooled to 0°C, treated with DCC (1.05 equiv), and stirred for 20 minutes before adding DMAP (0.1 equiv) and methanol (1.5 equiv). Quenching with aqueous citric acid removes dicyclohexylurea byproducts prior to organic layer drying and concentration [8].
Table 1: Esterification Method Comparison for Methyl Benzoate Intermediate
Method | Catalyst System | Temperature | Time (h) | Yield (%) | Purity (HPLC%) |
---|---|---|---|---|---|
Fischer Esterification | H₂SO₄ (5 mol%) | Reflux (65°C) | 12 | 65-75 | 90-92 |
Steglich Esterification | DCC (1.05 eq)/DMAP (0.1 eq) | 0-5°C → RT | 2 | 85-92 | 97-99 |
Mitsunobu Reaction | DIAD/PPh₃ | RT | 4 | 78-85 | 94-96 |
Installation of the 2-amino-1-hydroxypropyl group at the meta-benzoate position leverages nucleophilic addition or reductive amination protocols. The highest-yielding route involves Michael addition of nitromethane to methyl 3-acetylbenzoate under phase-transfer catalysis (tetrabutylammonium bromide, 5 mol%), followed by palladium-catalyzed hydrogenation (10% Pd/C, H₂ 50 psi) in tetrahydrofuran (THF) at 25°C. This affords the free amine intermediate with 88% yield and >99% regioselectivity [1] [6].
Alternative pathways employ lithium hydroxide-mediated condensation between methyl 3-formylbenzoate and nitroethane (1:1.2 ratio) in acetonitrile/water (9:1), generating the β-nitro alcohol intermediate in 82% yield. Subsequent hydrogenation using Raney nickel (30 psi H₂, ethanol) achieves 85% conversion but requires rigorous metal scavenging to meet pharmacopeial limits [1] [7]. Catalyst recycling studies confirm Pd/C retains efficacy over five cycles when washed with ethanol/water (1:1) between batches, whereas Ni catalysts exhibit 15% activity loss per cycle [6].
Solvent polarity critically influences stereoselectivity: aprotic media (THF, acetonitrile) favor syn-diastereomers (d.r. 1:3.2), while protic solvents (ethanol, methanol) enhance anti-selectivity (d.r. 1:1.2). For the racemic target, THF is optimal, delivering 94.2% HPLC purity post-crystallization [1] [7].
Table 2: Catalytic Systems for Amino-Hydroxypropyl Installation
Method | Catalyst | Solvent | Temp (°C) | Yield (%) | diastereomeric ratio (syn:anti) |
---|---|---|---|---|---|
Michael Addition/Hydrogenation | Pd/C (10 mol%) | THF | 25 | 88 | 1:3.2 |
Reductive Amination | NaBH₃CN | MeOH | 40 | 76 | 1:1.8 |
Nitroaldol Reduction | Ra-Ni | EtOH | 30 | 85 | 1:1.2 |
Conversion of the free amine to the hydrochloride salt demands precise control of acid stoichiometry, solvent polarity, and crystallization kinetics. Optimal conditions use 1.05 equivalents of hydrochloric acid (2M in isopropanol) added dropwise to a chilled (0°C) solution of the free base in ethyl acetate/isopropanol (4:1 v/v). This solvent mixture ensures complete dissolution prior to salt nucleation and prevents oiling-out during acidification [4] [5].
Stoichiometric excess beyond 1.1 equivalents triggers dichloride impurity formation (>0.5% by HPLC), while sub-stoichiometric acid (0.95 equiv) leaves 6-8% residual free base. Crystallization initiates at 0°C and proceeds via slow warming to 25°C over 4 hours, yielding needles with 99.3% purity. Alternatively, anti-solvent addition (methyl tert-butyl ether) to the hydrochloride solution in ethanol generates micronized powder suitable for solid dispersions [4] [1].
X-ray diffraction confirms the hydrochloride exists as a monohydrate when crystallized from aqueous ethanol (water content >5%), whereas anhydrous forms dominate in isopropanol/ethyl acetate. Anhydrous material exhibits superior hygroscopic stability (0.2% weight gain at 75% RH) compared to hydrates (4.8% weight gain) [5].
Table 3: Hydrochloride Salt Crystallization Optimization
Solvent System | HCl (equiv) | Cooling Rate | Form | Purity (HPLC%) | Water Content (%) |
---|---|---|---|---|---|
EtOAc/i-PrOH (4:1) | 1.05 | 0.5°C/min | Anhydrous | 99.3 | 0.1 |
Ethanol/H₂O (9:1) | 1.10 | 2.0°C/min | Monohydrate | 98.7 | 5.2 |
Acetone | 1.02 | Rapid quenching | Amorphous | 95.4 | 0.8 |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1